3-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-17-13(22-20-8)7-16-14(21)12-6-11(18-19-12)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBPEYPXOGELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a derivative of the pyrazole and oxadiazole scaffolds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to synthesize existing knowledge regarding the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its structural formula:
Key properties include:
- Molecular Weight: 321.35 g/mol
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 8
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit promising anticancer activity. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, studies have shown that oxadiazole derivatives can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and growth .
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
The biological activity of 3-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is primarily attributed to its ability to interact with specific biological targets. The oxadiazole moiety is known to bind to nucleic acids and proteins involved in cellular signaling pathways.
- Inhibition of Growth Factors: Compounds with oxadiazole structures have been shown to inhibit growth factors that are essential for tumor growth.
- Enzyme Inhibition: The compound may inhibit key enzymes like HDACs and topoisomerases, leading to disrupted cancer cell cycle progression .
- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in various cancer cell lines through the activation of pro-apoptotic proteins .
Case Studies
Recent studies have highlighted the efficacy of similar oxadiazole-containing compounds in preclinical models:
-
In Vitro Studies:
- A derivative similar to the target compound demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values in the low micromolar range .
- Flow cytometry assays indicated that these compounds effectively induced apoptosis in MCF-7 breast cancer cells, highlighting their potential as anticancer agents .
- In Vivo Studies:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HCT-116 | 56.53% |
These results indicate that the compound can effectively inhibit the growth of specific cancer cells, making it a candidate for further development in cancer therapies .
Anti-inflammatory Properties
The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain relief. Preliminary data suggest that compounds similar to this one exhibit anti-inflammatory effects through this mechanism .
Antidiabetic Potential
Research has also explored the anti-diabetic properties of oxadiazole derivatives, including those structurally related to the compound . In vivo studies using models like Drosophila melanogaster have shown that certain derivatives can lower glucose levels significantly, indicating potential for managing diabetes .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and evaluated their anticancer activity using various assays. The results indicated significant cytotoxicity against glioblastoma cell lines, suggesting that modifications in the oxadiazole structure can enhance biological activity .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation. These studies help in understanding the molecular interactions at play and guide further modifications for enhanced efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the compound are compared to analogs with pyrazole, oxadiazole, or fluorophenyl components (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Oxadiazole Linkage vs. Thioether : Compounds 45 and 50 () share the (3-methyl-1,2,4-oxadiazol-5-yl)methyl group but connect it via a thioether (S-link) instead of a carboxamide. The carboxamide in the main compound may enhance hydrogen bonding and solubility compared to the thioether’s lipophilic nature .
Pyrazole-Isoxazole Hybrid (Ligand 11, ) : The isoxazole-pyrazole hybrid differs in heterocycle substitution and ester linkage. Carboxamides (main compound) are generally more hydrolytically stable than esters, favoring prolonged bioavailability .
Substituent Positioning : The main compound’s 3-(4-fluorophenyl) group contrasts with 5,3-AB-CHMFUPPYCA’s 5-(4-fluorophenyl) substitution (). Positional isomerism can significantly alter receptor binding and selectivity .
Research Implications
- Pharmacological Potential: The oxadiazole-pyrazole scaffold aligns with compounds targeting kinase inhibition or GPCR modulation, though specific activity data for the main compound are lacking. suggests oxadiazole derivatives may have anticancer or antiviral applications .
- Structural Optimization : Comparative analysis underscores the importance of substituent positioning and linkage type. For instance, replacing thioether () with carboxamide could reduce toxicity while improving solubility.
Q & A
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including: (i) Condensation of fluorophenyl-substituted pyrazole precursors with oxadiazole intermediates. (ii) Use of coupling agents (e.g., DCC or EDC) for carboxamide bond formation. (iii) Optimization of solvent systems (e.g., DMF or THF) and temperature (room temperature to reflux) to improve regioselectivity .
- Key factors affecting yield include stoichiometric ratios of reactants, catalyst selection (e.g., K₂CO₃ for deprotonation), and purification via column chromatography .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; oxadiazole methyl at δ 2.1–2.4 ppm) .
- HRMS : Verify molecular formula (e.g., C₁₅H₁₂FN₅O₂) and isotopic patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the oxadiazole moiety .
Advanced Research Questions
Q. What strategies address the low aqueous solubility of this compound in biological assays?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyrazole or oxadiazole rings without disrupting pharmacophores .
- Formulation : Use co-solvents (e.g., PEG-400 or cyclodextrins) or nanoemulsions to enhance bioavailability .
- Pro-drug Design : Mask the carboxamide group with enzymatically cleavable esters .
Q. How does the fluorophenyl group influence target binding affinity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Fluorine’s electronegativity enhances binding via dipole interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Replace fluorine with other halogens (Cl, Br) or methyl groups to assess steric/electronic effects .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding poses with/without the fluorophenyl moiety .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and inhibitor concentrations (IC₅₀ values) .
- Off-target Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify non-specific interactions .
- Meta-analysis : Compare data across publications, focusing on variables like assay pH, incubation time, and buffer composition .
Q. How can researchers optimize stability under physiological conditions?
- Methodological Answer :
- Degradation Studies :
- pH Stability : Monitor compound integrity in buffers (pH 1–10) via HPLC at 37°C .
- Metabolic Stability : Use liver microsomes to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
- Structural Modifications : Incorporate electron-withdrawing groups to reduce oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
